molecular formula C22H21ClN4O B7682887 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide

1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide

Cat. No. B7682887
M. Wt: 392.9 g/mol
InChI Key: ZOPKJZWPKPFRJT-UHFFFAOYSA-N
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Description

1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide is a potent inhibitor of the JAK/STAT signaling pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The JAK/STAT pathway is activated by cytokines and growth factors, and dysregulation of this pathway has been implicated in many diseases, including cancer and autoimmune disorders. 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide specifically inhibits the JAK2 tyrosine kinase, which is a key component of the JAK/STAT pathway. By inhibiting JAK2, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide prevents the activation of downstream signaling molecules, including STATs, which ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been found to inhibit cell growth and induce apoptosis. In addition, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth and metastasis. In autoimmune disorders, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been found to have anti-inflammatory and immunomodulatory effects, which can help to reduce the symptoms of these diseases.

Advantages and Limitations for Lab Experiments

1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has several advantages for lab experiments. It is a highly potent and specific inhibitor of the JAK2 tyrosine kinase, making it a useful tool for studying the JAK/STAT signaling pathway. In addition, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide also has some limitations. It has been found to have some off-target effects, which can complicate the interpretation of experimental results. In addition, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide. One area of interest is the development of more potent and specific JAK2 inhibitors, which could have greater therapeutic potential. Another area of research is the development of combination therapies that target multiple components of the JAK/STAT pathway, which could have synergistic effects. Finally, there is interest in exploring the potential of 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide and other JAK/STAT inhibitors in the treatment of other diseases, such as fibrosis and cardiovascular disease.

Synthesis Methods

1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid with 2-(1H-indol-3-yl)ethylamine and chloroacetyl chloride to yield the intermediate compound, which is then reacted with 4-aminobenzamide to give the final product, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide.

Scientific Research Applications

1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. The JAK/STAT signaling pathway is known to be dysregulated in many cancers, and 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c1-15-20(21(23)27(26-15)14-16-7-3-2-4-8-16)22(28)24-12-11-17-13-25-19-10-6-5-9-18(17)19/h2-10,13,25H,11-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPKJZWPKPFRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NCCC2=CNC3=CC=CC=C32)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide

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